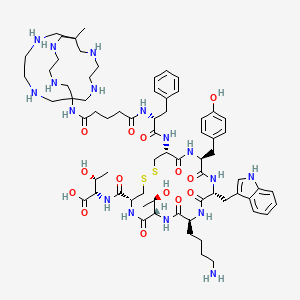
SarTATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a somatostatin analogue that leverages the unique properties of Copper-67 to deliver targeted radiation therapy to somatostatin receptor-expressing tumors, such as meningiomas and neuroblastomas . This compound is particularly notable for its potential to treat cancers that are unresponsive to conventional therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SarTATE involves the conjugation of the peptide octreotate with the chelator MeCOSar, which has a high affinity for copper. The radiolabelling process typically involves the following steps:
Preparation of the Peptide: The octreotate peptide is dissolved in a buffer solution.
Radiolabelling: Copper-67 is added to the peptide solution and allowed to react under controlled conditions.
Purification: The reaction mixture is passed through a solid-phase extraction cartridge to remove unreacted materials and impurities.
Formulation: The purified product is reformulated in saline for clinical use.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis and radiolabelling processes. The production of Copper-67 itself is achieved through neutron irradiation of zinc targets, followed by chemical separation and purification . The automated synthesis of this compound using GMP-compliant radiosynthesis modules ensures high yield and consistency, making it suitable for clinical trials and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
SarTATE primarily undergoes radiolabelling reactions where Copper-67 is chelated by the MeCOSar chelator. This process involves coordination chemistry, where the copper ion forms stable complexes with the chelator.
Common Reagents and Conditions
Copper-67: The radioactive isotope used for therapeutic purposes.
MeCOSar Chelator: A bifunctional chelator that binds copper ions.
Buffer Solutions: Used to maintain the pH and stability of the reaction mixture.
Solid-Phase Extraction Cartridges: Used for purification of the final product.
Major Products Formed
The major product formed is the Copper-67 labelled this compound, which is a stable complex of Copper-67 with the octreotate peptide .
Applications De Recherche Scientifique
SarTATE has a wide range of applications in scientific research, particularly in the fields of nuclear medicine and oncology:
Cancer Therapy: This compound is used in peptide receptor radionuclide therapy (PRRT) for treating somatostatin receptor-expressing tumors, such as neuroblastomas and meningiomas
Diagnostic Imaging: Copper-64 labelled this compound is used for positron emission tomography (PET) imaging to detect and monitor tumors.
Mécanisme D'action
SarTATE exerts its effects by binding to somatostatin receptors on the surface of tumor cells. Somatostatin is a peptide hormone that regulates the endocrine system and inhibits the release of several other hormones and growth factors. Upon binding to these receptors, Copper-67 emits beta particles, delivering localized radiation therapy to the tumor cells. This targeted approach maximizes tumor cell destruction while minimizing damage to surrounding healthy tissues .
Comparaison Avec Des Composés Similaires
SarTATE is unique in its use of Copper-67 for targeted radiotherapy. Similar compounds include:
DOTATATE: A somatostatin analogue labelled with Lutetium-177, used for PRRT.
DOTATOC: Another somatostatin analogue labelled with Lutetium-177, used for similar applications.
DOTANOC: A somatostatin analogue labelled with Gallium-68, used for PET imaging.
This compound stands out due to its dual diagnostic and therapeutic capabilities, making it a versatile tool in the management of neuroendocrine tumors .
Propriétés
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-19-[[(2R)-2-[[5-[(8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H103N17O14S2/c1-42(87)58-66(98)83-55(65(97)85-59(43(2)88)67(99)100)35-102-101-34-54(64(96)80-52(31-45-19-21-47(89)22-20-45)62(94)81-53(32-46-33-77-49-15-8-7-14-48(46)49)63(95)79-50(60(92)84-58)16-9-10-23-70)82-61(93)51(30-44-12-5-4-6-13-44)78-56(90)17-11-18-57(91)86-69-39-74-27-24-71-36-68(3,37-72-25-28-75-40-69)38-73-26-29-76-41-69/h4-8,12-15,19-22,33,42-43,50-55,58-59,71-77,87-89H,9-11,16-18,23-32,34-41,70H2,1-3H3,(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,93)(H,83,98)(H,84,92)(H,85,97)(H,86,91)(H,99,100)/t42-,43-,50+,51-,52+,53-,54+,55+,58+,59+,68?,69?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUFICPASZINEN-NMNXQNEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)NC(C(C)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H103N17O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1458.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

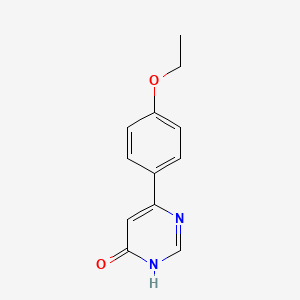
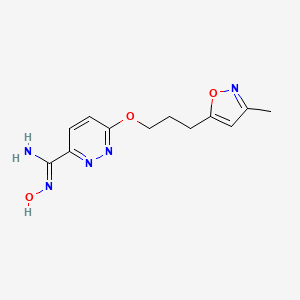
![2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)
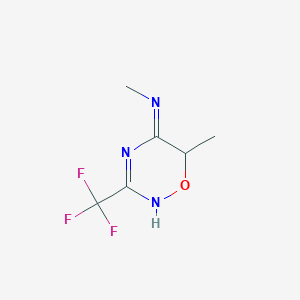

![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)

![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)
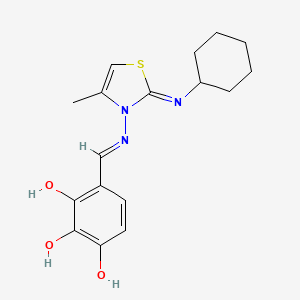
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)
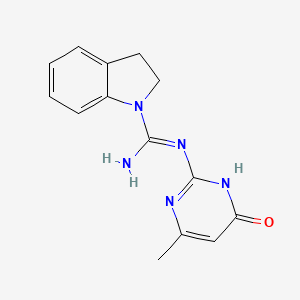
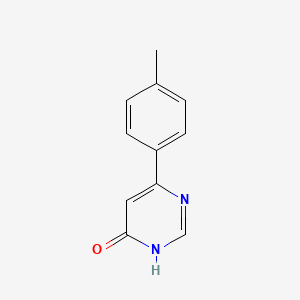
![3-[4-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)
